molecular formula C21H17FN2O4S B2839360 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine CAS No. 862738-60-1

4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine

Cat. No. B2839360
CAS RN: 862738-60-1
M. Wt: 412.44
InChI Key: KSIODLYLIPZJHV-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine, also known as FSOX, is a chemical compound that has gained attention for its potential applications in scientific research. FSOX is a member of the oxazole family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Fluorescent Molecular Probes

Research on compounds with structures similar to 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine has led to developments in fluorescent molecular probes. These probes are designed for solvatochromic dyes indicating solvent polarity through fluorescence, showcasing potential applications in biological sensing and imaging. The incorporation of sulfonyl and oxazole functionalities contributes to strong solvent-dependent fluorescence, useful for studying various biological events and processes (Diwu et al., 1997).

Chemical Sensing

Compounds with sulfonyl and furan moieties have been explored for chemical sensing applications. For instance, a phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group and a phenylsulfonyl chelating site has been developed for the discriminative detection of Cd2+ and CN− ions. This sensor demonstrates turn-on fluorescence for Cd2+, which could be turned off by CN− detection, highlighting the compound's potential in environmental monitoring and safety (Ravichandiran et al., 2020).

Electrolysis and Sulfonyl Compound Synthesis

Sulfonyl aromatic alcohols, which share structural similarities with the targeted compound, have been identified as products of the electrolysis of reactive dyes. This process underlines the relevance of sulfonyl-containing compounds in synthesizing intermediates for further chemical reactions, potentially offering pathways to novel materials or pharmaceuticals (Elizalde-González et al., 2012).

Organic Synthesis and Material Science

The synthesis and characterization of new heterocyclic compounds with oxazole rings containing the 4-(phenylsulfonyl)phenyl moiety have been investigated for their cytotoxicity, suggesting applications in material science and potential pharmaceutical development. Such studies emphasize the role of structural motifs present in this compound in creating compounds with specific biological activities (Apostol et al., 2019).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIODLYLIPZJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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